molecular formula C12H12O2 B13055173 3-Phenylcyclopent-1-ene-1-carboxylic acid

3-Phenylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13055173
M. Wt: 188.22 g/mol
InChI Key: QSTUPUZBMNCQRT-UHFFFAOYSA-N
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Description

3-Phenylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C12H12O2 It features a cyclopentene ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclopentene derivative, followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-Phenylcyclopent-1-ene-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-1-ene-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.

    Cyclopentanecarboxylic acid: Similar ring structure but lacks the double bond and phenyl group.

Uniqueness

3-Phenylcyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-phenylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)

InChI Key

QSTUPUZBMNCQRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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